

# basic chemical and physical properties of 5-fluorobenzofuroxan

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## Compound of Interest

Compound Name: 5-Fluorobenzofuroxan

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## In-Depth Technical Guide: 5-Fluorobenzofuroxan

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**5-Fluorobenzofuroxan**, a heterocyclic compound belonging to the benzofuroxan family, has garnered interest within the scientific community for its potential pharmacological activities. As with other benzofuroxan derivatives, its biological effects are believed to be linked to its capacity to act as a nitric oxide (NO) donor. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of **5-fluorobenzofuroxan**, detailed experimental protocols for its synthesis and characterization, and an exploration of its proposed mechanism of action through NO-mediated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

### Chemical and Physical Properties

While specific experimental data for **5-fluorobenzofuroxan** is not extensively available in the public domain, the following table summarizes its known properties and data from closely related compounds. It is important to note that some of the presented data are based on predictions or analogous structures and should be confirmed through experimental validation.

Property	Value	Citation
CAS Number	36389-16-9	
Molecular Formula	C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>2</sub>	
Molecular Weight	154.10 g/mol	
Melting Point	49-50 °C	
Boiling Point	Not experimentally determined.	
Density	Not experimentally determined.	
Solubility	Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous solutions is likely to be low.[1]	
Appearance	Expected to be a solid at room temperature.	

## Synthesis and Characterization

### Synthesis Protocol

The synthesis of 5(6)-fluorobenzofuroxan can be achieved through the oxidation of the corresponding o-nitroaniline.[2] The following is a generalized experimental protocol based on common synthetic routes for benzofuroxans.

Reaction Scheme:

Caption: General synthesis route for **5-Fluorobenzofuroxan**.

Materials:

- 4-Fluoro-2-nitroaniline
- Oxidizing agent (e.g., sodium hypochlorite solution, or (diacetoxy)iodobenzene)

- Suitable solvent (e.g., dichloromethane, methanol)
- Sodium bicarbonate (or other suitable base)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

#### Procedure:

- Dissolve 4-fluoro-2-nitroaniline in a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add the oxidizing agent to the cooled solution with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Collect the fractions containing the desired product and evaporate the solvent to yield pure **5-fluorobenzofuroxan**.

## Characterization

Specific experimental NMR data for **5-fluorobenzofuroxan** is not readily available. The following are predicted chemical shifts and coupling patterns based on the analysis of structurally similar compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

#### <sup>1</sup>H NMR (Proton NMR):

The <sup>1</sup>H NMR spectrum of **5-fluorobenzofuroxan** is expected to show three signals in the aromatic region (typically between 7.0 and 8.5 ppm). The fluorine atom at position 5 will cause splitting of the adjacent proton signals.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~ 7.2 - 7.4	dd	J(H,H) ≈ 8-9, J(H,F) ≈ 4-5	H-6
~ 7.6 - 7.8	ddd	J(H,H) ≈ 8-9, J(H,F) ≈ 2-3, J(H,H) ≈ 1	H-7
~ 8.0 - 8.2	d	J(H,H) ≈ 1	H-4

#### <sup>13</sup>C NMR (Carbon-13 NMR):

The proton-decoupled <sup>13</sup>C NMR spectrum is predicted to display six distinct signals for the six carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (<sup>1</sup>JCF).

Predicted Chemical Shift (δ, ppm)	Assignment
~ 110 - 115 (d, <sup>1</sup> JCF ≈ 250-270 Hz)	C-5
~ 115 - 120	C-7
~ 120 - 125	C-4
~ 130 - 135	C-6
~ 145 - 150	C-3a
~ 150 - 155	C-7a

The IR spectrum of **5-fluorobenzofuroxan** is expected to show characteristic absorption bands for the aromatic C-H, C=C, C-F, and N-O functional groups.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretching
1620 - 1580	Medium	C=C aromatic ring stretching
1540 - 1480	Strong	N-O asymmetric stretching
1400 - 1300	Strong	N-O symmetric stretching
1250 - 1150	Strong	C-F stretching

The mass spectrum of **5-fluorobenzofuroxan** obtained by electron ionization (EI) is expected to show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 154.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) Fragmentation would likely involve the loss of NO, NO<sub>2</sub>, and other small neutral molecules.

m/z	Proposed Fragment Ion
154	[C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> (M <sup>+</sup> )
124	[C <sub>6</sub> H <sub>3</sub> FN <sub>2</sub> O] <sup>+</sup>
108	[C <sub>6</sub> H <sub>3</sub> FO] <sup>+</sup>
95	[C <sub>5</sub> H <sub>3</sub> F] <sup>+</sup>

## Biological Activity and Signaling Pathway

Benzofuroxan derivatives are recognized as a class of nitric oxide (NO)-releasing prodrugs.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) The release of NO is a key event in their biological activity and is thought to be initiated by the reaction with intracellular thiols, such as glutathione (GSH).

## Proposed Mechanism of NO Release

The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent release of nitric oxide.

Caption: Proposed thiol-mediated nitric oxide release from **5-fluorobenzofuroxan**.

## Downstream Signaling Pathway of Nitric Oxide

Once released, nitric oxide can diffuse across cell membranes and activate various downstream signaling pathways. A primary target of NO is soluble guanylate cyclase (sGC).<sup>[25]</sup><sup>[26]</sup><sup>[27]</sup>

Caption: Downstream signaling cascade initiated by nitric oxide.

The activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP, in turn, activate protein kinase G (PKG), which then phosphorylates various downstream target proteins, resulting in a wide range of physiological responses, including vasodilation, neurotransmission, and modulation of inflammatory and apoptotic pathways. The specific cellular outcomes will depend on the cell type and the broader physiological context.

## Conclusion

**5-Fluorobenzofuroxan** represents a promising scaffold for the development of novel therapeutic agents, primarily through its ability to release nitric oxide. This guide has summarized the available chemical and physical data, provided a general framework for its synthesis and characterization, and outlined its likely mechanism of action. Further experimental work is necessary to fully elucidate its properties and biological activity, which will be crucial for advancing its potential applications in drug discovery and development. Researchers are encouraged to use the information provided as a foundation for their own investigations into this intriguing class of compounds.

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